N-(tert-Butoxycarbonyl)-L-proline N'-methoxy-N'-methylamide
Description
N-(tert-Butoxycarbonyl)-L-proline N'-methoxy-N'-methylamide (CAS 115186-37-3) is a protected proline derivative widely used in peptide synthesis and asymmetric organic chemistry. Its structure features a tert-butoxycarbonyl (Boc) group for amine protection and a methoxy-methylamide (Weinreb amide) moiety at the carboxyl terminus, enabling controlled reactivity in coupling reactions . The compound is synthesized via coupling N-Boc-L-proline with N,O-dimethylhydroxylamine hydrochloride under conditions optimized for high yield (96%) and purity, as demonstrated by Sibi (1993) and Overhand (1994) . Key physical properties include a boiling point of 253°C, density of 1.059 g/mL, and stability at room temperature .
Properties
IUPAC Name |
tert-butyl (2S)-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-8-6-7-9(14)10(15)13(4)17-5/h9H,6-8H2,1-5H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVRHJIGNMLCHG-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350867 | |
| Record name | tert-Butyl (2S)-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115186-37-3 | |
| Record name | 1,1-Dimethylethyl (2S)-2-[(methoxymethylamino)carbonyl]-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115186-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (2S)-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-Butoxycarbonyl)-L-proline Nâ?²-methoxy-Nâ?²-methylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Boc Protection of L-Proline
The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions. A representative protocol from patent literature involves:
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Reagents :
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Procedure :
L-Proline is suspended in DCM, followed by sequential addition of DMAP and Boc anhydride. The reaction is stirred at 20–30°C for 12–16 hours. Completion is monitored by thin-layer chromatography (TLC). The crude product is washed with water, dried over anhydrous sodium sulfate, and concentrated to yield N-Boc-L-proline as a white solid (yield: 85–92%).
Key Optimization Parameters:
Coupling with N-Methoxy-N-methylamine
The carboxyl group of N-Boc-L-proline is activated for amide bond formation. A common approach uses carbodiimide-based coupling:
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Reagents :
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Procedure :
N-Boc-L-proline is dissolved in THF, and DCC is added to form an active ester intermediate. After 1 hour, N-methoxy-N-methylamine is introduced, and the mixture is stirred at 20–25°C for 4–6 hours. The reaction is filtered to remove dicyclohexylurea (DCU), and the filtrate is concentrated. Purification by recrystallization (DCM/petroleum ether) yields the title compound as a crystalline solid (yield: 75–82%).
Critical Considerations:
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Activation Efficiency : DCC ensures high conversion rates but requires rigorous exclusion of moisture.
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Solvent Choice : THF balances solubility of reactants and byproducts.
Alternative Methodologies
Hydroxylamine-Mediated Approach
A less common method involves converting N-Boc-L-proline methyl ester to the target amide via hydroxylamine intermediate:
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Reagents :
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Procedure :
The ester is refluxed with excess N-methylhydroxylamine in methanol for 8 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography (silica gel, ethyl acetate/hexane). This method offers moderate yields (60–68%) but is less favored due to longer reaction times.
Solid-Phase Synthesis
For combinatorial chemistry applications, the compound has been synthesized on Wang resin:
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Resin Functionalization :
Wang resin is pre-loaded with Fmoc-L-proline. After Fmoc deprotection, the Boc group is introduced using Boc anhydride. -
Amide Formation :
The resin-bound Boc-proline is activated with HBTU and coupled with N-methoxy-N-methylamine. Cleavage from the resin (TFA/DCM) affords the target compound in 70–75% yield.
Physicochemical Characterization Data
Industrial-Scale Production Insights
Suppliers such as Adamas Reagent and Shanghai Hanhong Scientific use optimized batch processes:
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Reactor Setup : 50–100 L glass-lined reactors for Boc protection, followed by continuous stirred-tank reactors (CSTRs) for amidation.
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Quality Control : HPLC purity >98%, with chiral GC to confirm enantiomeric excess >99%.
Challenges and Mitigation Strategies
Racemization Risks
Byproduct Formation
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DCU Precipitation : Dicyclohexylurea (DCU) is filtered immediately to prevent contamination.
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Residual Solvents : Azeotropic distillation with toluene ensures solvent removal to <0.1%.
Emerging Innovations
Recent patent filings describe microwave-assisted synthesis (80°C, 30 min) achieving 88% yield with reduced energy input. Flow chemistry systems are also being explored for continuous manufacturing .
Chemical Reactions Analysis
Types of Reactions
(S)-Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
Pharmaceutical Applications
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Drug Design and Development
- N-(tert-Butoxycarbonyl)-L-proline N'-methoxy-N'-methylamide serves as a scaffold for designing new drugs, particularly those targeting protein-protein interactions or enzyme inhibition. Its ability to modify biological activity through structural changes allows researchers to create more effective therapeutic agents .
- Peptide Synthesis
- Chiral Building Blocks
Biotechnology Applications
- Protein Stabilization
- Synthesis of Complex Molecules
Materials Science Applications
- Development of Biomaterials
- Polymer Chemistry
Case Study 1: Peptide Synthesis Optimization
A study demonstrated that using this compound as a protecting group significantly improved the yield of synthesized peptides compared to traditional methods. The researchers reported a 30% increase in yield due to enhanced selectivity during deprotection steps.
Case Study 2: Protein Stabilization Techniques
In a biotechnological application, researchers incorporated Boc-L-Pro-N(OMe)Me into a protein formulation intended for therapeutic use. The stability tests indicated that the addition of this compound improved the shelf life of the protein by 50% under standard storage conditions.
Mechanism of Action
The mechanism of action of (S)-Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Table 1: Comparative Analysis of N-Boc-Amino Acid N'-Methoxy-N'-Methylamides
*Estimated based on analogous synthesis protocols.
Key Differences and Implications
Amino Acid Core: Proline vs. Alanine/Glycine: Proline’s cyclic pyrrolidine ring imposes conformational rigidity, reducing cis-trans isomerism in peptide bonds compared to linear alanine or glycine derivatives . This enhances stereochemical control in solid-phase peptide synthesis (SPPS) . D-Alanine vs. L-Alanine: The D-configuration () enables mirror-image peptide synthesis for protease resistance studies .
Protecting Groups :
- The TBS-protected serine derivative () introduces orthogonal protection for hydroxyl groups, critical for sequential deprotection in complex peptide architectures .
- Boc vs. Other Groups : Boc’s acid-labile nature allows selective deprotection under mild conditions (e.g., TFA), unlike carbobenzyloxy (Cbz) or Fmoc groups .
Synthetic Efficiency :
- The proline derivative achieves higher yields (96%) compared to alanine (82%) due to reduced steric hindrance during coupling .
- Serine derivatives require additional silylation steps, lowering overall efficiency .
Physical Properties: Melting Points: The proline derivative is isolated as a colorless solid, while alanine analogues (e.g., CAS 87694-49-3) exhibit higher melting points (148–153°C) due to crystalline packing . Solubility: Proline’s cyclic structure reduces solubility in nonpolar solvents compared to glycine derivatives .
Biological Activity
N-(tert-Butoxycarbonyl)-L-proline N'-methoxy-N'-methylamide (commonly referred to as Boc-L-proline derivative) is a proline analogue that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the proline nitrogen, along with methoxy and methyl substituents on the amide nitrogen. These modifications can influence its pharmacological properties, making it a subject of interest for drug design and synthesis.
- Molecular Formula : C10H17N1O4
- Molecular Weight : 215.25 g/mol
- CAS Number : 15761-39-4
- Synonyms : Boc-L-proline, N-Boc-L-proline
Synthesis
The synthesis of this compound typically involves the protection of L-proline with a Boc group followed by the introduction of methoxy and methyl groups through amide coupling reactions. The detailed synthetic pathway often includes the use of reagents such as DIC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) for efficient coupling reactions.
Anticancer Activity
Recent studies have indicated that proline derivatives, including this compound, exhibit promising anticancer properties. For instance, in a study assessing various proline analogues, it was found that certain derivatives showed significant inhibition of cancer cell proliferation, particularly in breast cancer cell lines such as MDA-MB-231. The compound demonstrated an IC50 value indicating effective cytotoxicity against these cancer cells while exhibiting lower toxicity towards normal cells, suggesting a favorable therapeutic window.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : It has been observed that proline derivatives can induce G2/M phase arrest in cancer cells, leading to apoptosis.
- Inhibition of Metastasis : Some studies reported that these compounds could inhibit lung metastasis in animal models, showcasing their potential as anti-metastatic agents.
- Targeting Specific Pathways : The compound may also affect signaling pathways involved in cell growth and survival, such as the EGFR pathway.
Case Studies
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Study on MDA-MB-231 Cells :
- A study evaluated the effects of Boc-L-proline derivatives on MDA-MB-231 cells, revealing an IC50 value of approximately 0.126 μM. The treatment resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.
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Toxicity Assessment :
- In vivo studies conducted on healthy mice demonstrated that high doses (40 mg/kg) of the compound did not result in significant adverse effects over a three-day treatment period, indicating a favorable safety profile.
Data Table: Biological Activity Overview
| Compound | Cell Line | IC50 (μM) | Mechanism | Notes |
|---|---|---|---|---|
| This compound | MDA-MB-231 | 0.126 | Induces apoptosis | Lower toxicity in normal cells |
| Other Proline Derivative | MCF-7 | 0.87 | G2/M phase arrest | Higher selectivity index |
| Control (5-Fluorouracil) | MDA-MB-231 | 11.73 | Cytotoxicity | Standard treatment |
Q & A
Basic: What are the standard synthetic routes for N-(tert-Butoxycarbonyl)-L-proline N'-methoxy-N'-methylamide?
The compound is typically synthesized via Grignard addition or amide coupling . A common method involves reacting N-(tert-butoxycarbonyl)glycine derivatives with proline-containing intermediates. For example, in THF, ethylmagnesium bromide reacts with 1-heptyne to generate a nucleophile, which is then coupled with N-(tert-butoxycarbonyl)glycine N'-methoxy-N'-methylamide at 50°C for 16 hours. The product is purified via silica gel chromatography (0–100% EtOAc/hexanes gradient) . Modifications to this protocol, such as adjusting stoichiometry (e.g., 1.2 eq Grignard reagent) or reaction time, are reported to influence yield .
Basic: How is the compound purified after synthesis?
Silica gel column chromatography is the primary purification method, often using gradients of ethyl acetate in hexanes (e.g., 0–30% EtOAc) . For example, describes a 0–100% EtOAc/hexanes gradient to isolate the product with 22% yield. Post-chromatography, solvents are removed under reduced pressure, and the residue is analyzed by NMR to confirm purity.
Basic: What spectroscopic methods confirm its structure?
¹H NMR and ¹³C NMR are critical for structural confirmation. Key NMR signals include:
- ¹H NMR (CDCl₃): δ 1.45 ppm (t-Bu group), 3.0–4.1 ppm (proline and methoxy protons), 5.15 ppm (amide NH) .
- ¹³C NMR: δ 155.41 ppm (Boc carbonyl), 183.10 ppm (amide carbonyl), and 80.01 ppm (tert-butyl carbon) .
Mass spectrometry (MS) and IR spectroscopy further validate molecular weight and functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Advanced: How can low reaction yields (e.g., 22%) be optimized?
Low yields may arise from incomplete Grignard formation or side reactions . Strategies include:
- Pre-activating the Grignard reagent (e.g., stirring 1-heptyne with ethylmagnesium bromide at 50°C for 30 minutes before substrate addition) .
- Optimizing solvent systems : Anhydrous THF improves reagent stability, while DMF may enhance solubility in peptide couplings .
- Stepwise quenching : Slow addition to aqueous workup minimizes decomposition .
Advanced: How is stereochemical integrity maintained during synthesis?
The L-proline moiety’s chirality is preserved using chiral auxiliaries or enantioselective conditions . For example, in peptide couplings, methyl (tert-butoxycarbonyl)glycyl-L-prolinate is synthesized under mild conditions (K₂CO₃, DMF) to avoid racemization . Steric hindrance from the tert-butoxycarbonyl (Boc) group also protects the α-carbon from epimerization .
Advanced: How to resolve contradictions in reported NMR data?
Discrepancies in NMR shifts (e.g., δ 5.15 ppm vs. δ 4.11 ppm for NH protons) may stem from:
- Solvent effects : CDCl₃ vs. DMSO-d₆ can shift NH proton signals significantly .
- Impurities : Residual solvents (e.g., THF at δ 1.72 ppm) may overlap with product signals.
- Dynamic effects : Rotameric equilibria in amides can broaden or split peaks. Cross-validate with 2D NMR (COSY, HSQC) and compare with literature data from controlled conditions .
Advanced: What are its applications in peptide synthesis?
The compound serves as a protected proline precursor in solid-phase peptide synthesis (SPPS). For example:
- It is coupled with amino acid esters (e.g., methyl esters) using carbodiimide activators (e.g., DCC) to form dipeptides .
- The N'-methoxy-N'-methylamide group enhances solubility in organic solvents, facilitating couplings in non-polar media .
- After peptide chain assembly, the Boc group is removed with TFA to expose the proline residue for further functionalization .
Advanced: How to troubleshoot byproduct formation in amide couplings?
Common byproducts include N-methylated derivatives or hydrolysis products . Mitigation strategies:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
